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A Researcher's Guide to Label-Free 3D Cell Imaging: Techniques and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

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In the landscape of modern cell biology and drug development, the ability to observe cellular processes in their native state is paramount. Label-free 3D cell imaging techniques have emerged as a powerful suite of tools, enabling researchers to visualize and quantify cellular structures and dynamics without the need for exogenous stains or fluorescent markers, which can interfere with normal cell function. This technical guide provides an in-depth overview of the core label-free 3D imaging modalities, complete with comparative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in harnessing these transformative technologies.

Core Imaging Modalities: Principles and Applications

Several label-free techniques have been developed, each leveraging a different intrinsic optical property of the cell to generate contrast and create three-dimensional images. The most prominent methods include Digital Holographic Microscopy (DHM), Tomographic Phase Microscopy (TPM), Optical Coherence Tomography (OCT), and Multiphoton Microscopy (MPM).

Digital Holographic Microscopy (DHM)

Principle: DHM is an interferometric technique that records the hologram formed by the interference of a light wave that has passed through a cellular specimen (the object wave) and a mutually coherent reference wave.[1][2] This single recorded hologram contains all the



necessary amplitude and phase information to numerically reconstruct a 3D image of the sample.[2][3] The phase shift of the light passing through the cell is directly proportional to the cell's thickness and its refractive index, providing quantitative information about cell morphology and intracellular density.[1][4]

Applications: DHM is particularly well-suited for non-invasive, long-term monitoring of cell cultures.[4] It is widely used for studying cell proliferation, motility, morphology changes, and responses to therapeutic agents in real-time.[4][5]

Tomographic Phase Microscopy (TPM) & Holotomography (HT)

Principle: TPM, often referred to as Holotomography (HT), is an advanced form of quantitative phase imaging that reconstructs the 3D refractive index (RI) distribution of a cell.[6][7][8] It is analogous to X-ray computed tomography (CT), but uses visible light.[7] The technique involves illuminating the sample from multiple angles and recording a hologram for each angle. [7][9] These holograms are then used in a reconstruction algorithm to solve the inverse scattering problem, generating a 3D RI map of the cell with high resolution.[7][10]

Applications: By providing detailed 3D RI maps, TPM allows for the label-free visualization and quantification of subcellular organelles, such as the nucleus, nucleoli, and lipid droplets.[9][11] This makes it a powerful tool for detailed studies in cell biology, hematology, infectious diseases, and biotechnology.[7][9]

Optical Coherence Tomography (OCT)

Principle: OCT is an imaging modality based on low-coherence interferometry. It captures 3D images by measuring the echo time delay and intensity of backscattered light from different depths within a sample.[12] A beam of low-coherence light is split into a reference arm (traveling a known path length) and a sample arm. The light returning from both arms is interfered, and only the light from the sample that has traveled a similar path length to the reference arm will interfere constructively, allowing for depth-resolved imaging.[12]

Applications: With a greater penetration depth than many other microscopy techniques, OCT is ideal for imaging larger 3D cell cultures, such as spheroids and organoids, as well as tissues.



[13] It is used to monitor the growth and morphology of these complex 3D models and to assess their response to drugs.

Multiphoton Microscopy (MPM)

Principle: MPM is a nonlinear optical microscopy technique that provides intrinsic 3D sectioning capabilities.[14] It relies on the simultaneous absorption of two or more low-energy (typically near-infrared) photons to excite endogenous fluorophores or to generate other nonlinear signals like Second Harmonic Generation (SHG) and Third Harmonic Generation (THG). Because the probability of this multi-photon absorption is significant only at the focal point of the laser, it provides inherent 3D resolution without the need for a confocal pinhole.

Applications: Label-free MPM can visualize specific cellular and extracellular components. Two-photon excitation of endogenous fluorophores like NADH and FAD provides insights into cellular metabolism. SHG is excellent for imaging non-centrosymmetric structures like collagen, while THG provides contrast at interfaces where there is a change in the refractive index, such as lipid droplets and cell membranes.[14] This makes MPM highly valuable for studying cell-matrix interactions, tissue engineering, and cancer biology.

Quantitative Data Summary

The selection of an appropriate imaging technique often depends on the specific experimental requirements for resolution, imaging speed, and sample type. The following table summarizes the key quantitative parameters of the discussed label-free 3D imaging modalities.



Technique	Lateral Resolution	Axial Resolution	Imaging Speed (3D)	Penetration Depth	Principle
DHM	~0.5 - 1.0 μm	~1.0 - 2.0 μm	Up to video rate	Limited by scattering (~100-200 μm)	Quantitative Phase Contrast[1][3]
TPM / HT	~100 - 200 nm[7]	~300 - 500 nm	~0.1 - 2.5 fps[8][15]	Up to ~150 μm[11]	3D Refractive Index Tomography[7]
ОСТ	~1.0 - 15 μm	~1.0 - 10 μm	~1 - 100+ fps	Up to 1-2 mm	Low- Coherence Interferometr y[12]
МРМ	~0.3 - 0.5 μm	~0.5 - 1.5 μm	~0.1 - 10 fps	Up to ~1 mm[14]	Nonlinear Optical Signals (2PEF, SHG, THG)[14]

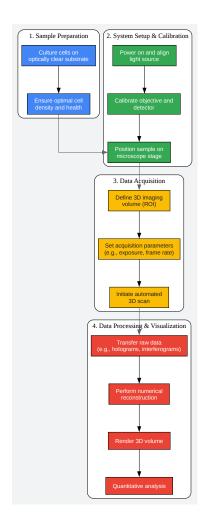
Experimental Protocols and Workflows

While specific instrument parameters will vary, the general workflow for label-free 3D cell imaging follows a consistent pattern. Below are detailed methodologies for the key techniques.

Generic Experimental Workflow

The process for acquiring label-free 3D images can be generalized into four main stages: Sample Preparation, System Setup & Calibration, Data Acquisition, and Data Processing & Visualization.





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Caption: A generalized workflow for label-free 3D cell imaging experiments.

Detailed Methodology: Digital Holographic Microscopy (DHM)

- Sample Preparation:
 - Culture adherent cells on glass-bottom dishes or slides to ensure optical clarity. For suspension cells, use an appropriate imaging chamber.
 - Ensure the cell culture medium is fresh and free of debris to minimize background noise.
 The confluency should be optimal to observe individual cells without excessive overlap.
- Microscope Setup:



- Use a DHM system, typically in an off-axis Mach-Zehnder configuration.
- Align the laser source (typically a low-power laser diode) to illuminate the sample.
- The beam is split into an object beam, which passes through the sample, and a reference beam, which does not.
- Ensure the object and reference beams properly interfere at the digital camera (CCD or CMOS) sensor plane.
- Hologram Acquisition:
 - Place the prepared sample on the microscope stage and bring the cells into focus.
 - Adjust the camera settings (exposure time, gain) to capture the interference fringe pattern (hologram) with good contrast and without saturation.
 - Capture a single hologram for static 3D imaging or a time-lapse series for dynamic studies.
- Numerical Reconstruction:
 - Transfer the captured hologram(s) to a computer.
 - Use reconstruction software that applies a numerical diffraction algorithm (e.g., based on the Fresnel-Kirchhoff diffraction formula).[2]
 - This process reconstructs the complex wavefront of the object beam, separating the amplitude and phase information.
 - The resulting quantitative phase map can be rendered as a pseudo-3D image, where the height corresponds to the optical path delay.[4]

Detailed Methodology: Tomographic Phase Microscopy (TPM)

Sample Preparation:



 Prepare cells as described for DHM. For TPM of cells in suspension, a microfluidic channel or a rotating capillary can be used to hold and manipulate the sample.[16]

System Setup:

- The core of a TPM system is an interferometric microscope capable of illuminating the sample from various angles.[7] This is often achieved using a galvanometric mirror or a digital micromirror device (DMD) to scan the illumination beam.
- The setup records the interference pattern between the light transmitted through the sample and a reference beam.

Data Acquisition:

- The system automatically rotates the illumination angle and acquires a 2D hologram at each angle. Typically, 50-150 holograms are acquired over a 360-degree rotation.
- The acquisition of a full tomogram can take from a fraction of a second to several seconds, depending on the hardware.[8]

Tomographic Reconstruction:

- The series of holograms is processed to reconstruct the 2D complex optical field for each illumination angle.
- An inverse scattering algorithm (e.g., filtered back-projection or more advanced iterative algorithms) is applied to the set of 2D images to compute the 3D refractive index distribution of the sample.[10][17]
- The resulting 3D RI map can be visualized using volume rendering software, allowing for segmentation and quantitative analysis of subcellular structures.[11]

Detailed Methodology: Optical Coherence Tomography (OCT)

· Sample Preparation:



- Culture 3D cell models such as spheroids or organoids in a suitable format, like a 96-well glass-bottom plate.
- Ensure the culture medium is clear to allow for light penetration.

System Setup:

- The OCT system consists of a low-coherence light source, a beam splitter, a reference mirror, and a detector.[12]
- The light is split, with one beam directed to the sample and the other to the reference mirror.

Data Acquisition:

- The sample is placed in the imaging path. The system acquires depth-resolved information (an A-scan) by detecting the interference between reflected light from the sample and the reference mirror.
- To form a 2D cross-sectional image (a B-scan), the beam is scanned laterally across the sample.
- A 3D volumetric dataset is constructed by acquiring a series of B-scans at different positions.[18]
- Image Reconstruction and Analysis:
 - The raw interference data is processed to generate a 3D tomogram, where pixel intensity corresponds to the backscattering signal from the sample.
 - This 3D volume can be sliced and viewed from any angle, allowing for morphological analysis of the 3D cell culture, such as size, shape, and internal structure.

Detailed Methodology: Multiphoton Microscopy (MPM)

Sample Preparation:



- Prepare cells or tissues on a microscope slide or in a dish. For deep tissue imaging, optical clearing techniques may be beneficial, though not strictly necessary for MPM's depth advantage.
- No labeling is required for endogenous signal acquisition.
- System Setup:
 - An MPM system uses a pulsed near-infrared (NIR) laser (e.g., a Ti:sapphire laser).
 - The laser is focused onto the sample through a high numerical aperture objective lens.
 - Emitted signals (autofluorescence, SHG, THG) are collected by sensitive detectors (e.g., photomultiplier tubes). Dichroic mirrors and filters are used to separate the different signals based on their wavelengths.
- Data Acquisition:
 - The focused laser beam is raster-scanned across the field of view to generate a 2D image from a single focal plane.
 - A 3D image stack is acquired by moving the focal plane axially through the sample.
- Image Processing and Visualization:
 - The signals from the different channels (e.g., autofluorescence, SHG, THG) are assigned different colors to create a multimodal image.
 - The 3D stack can be rendered to visualize the spatial relationships between different cellular and extracellular components.

Conclusion

Label-free 3D cell imaging techniques offer a window into the unperturbed world of cellular biology. By eliminating the need for labels, they enable long-term, quantitative analysis of live cells in a more physiologically relevant context. The choice of technique—be it the quantitative phase information from DHM and TPM, the deep-tissue imaging of OCT, or the molecular contrast of MPM—will depend on the specific scientific question at hand. With a clear



understanding of their principles, performance, and protocols, researchers can effectively leverage these powerful technologies to advance discovery in fundamental biology and therapeutic development.

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 To cite this document: BenchChem. [A Researcher's Guide to Label-Free 3D Cell Imaging: Techniques and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1577233#label-free-3d-cell-imaging-techniques]

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